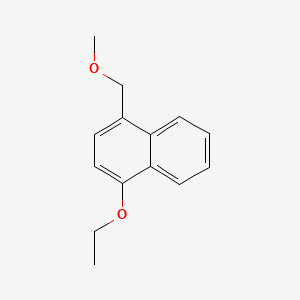

1-Ethoxy-4-(methoxymethyl)naphthalene

Description

1-Ethoxy-4-(methoxymethyl)naphthalene (CAS 123674-50-0) is a naphthalene derivative with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol. Its structure consists of a naphthalene backbone substituted with an ethoxy group (-OCH₂CH₃) at the 1-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position .

Properties

CAS No. |

123674-50-0 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.28 |

IUPAC Name |

1-ethoxy-4-(methoxymethyl)naphthalene |

InChI |

InChI=1S/C14H16O2/c1-3-16-14-9-8-11(10-15-2)12-6-4-5-7-13(12)14/h4-9H,3,10H2,1-2H3 |

InChI Key |

MRMYEQAVJIHNOF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C2=CC=CC=C21)COC |

Synonyms |

Naphthalene, 1-ethoxy-4-(methoxymethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Ethoxy-4-(methoxymethyl)naphthalene with structurally related naphthalene derivatives:

Key Differences and Implications

- Substituent Effects: The methoxymethyl group in this compound introduces steric bulk compared to simpler substituents like methoxy or ethoxy. This may reduce crystallization tendencies and enhance solubility in nonpolar solvents . Electron-donating vs. Electron-withdrawing Groups: Unlike the nitro group in 1-Methoxy-4-nitronaphthalene (electron-withdrawing), the ethoxy and methoxymethyl groups are electron-donating, directing electrophilic substitution to specific positions on the naphthalene ring .

- Reactivity and Synthetic Utility: The presence of two ether groups in this compound may stabilize carbocation intermediates in acid-catalyzed reactions, contrasting with brominated analogs (e.g., 1-Bromo-4-(methoxymethoxy)naphthalene), which are more reactive in nucleophilic substitutions .

- Physical Properties: While 1-Ethoxynaphthalene has a boiling point of 280.5°C, the methoxymethyl substituent in the target compound likely raises its boiling point further due to increased molecular weight and intermolecular interactions.

Toxicological and Environmental Considerations

- Toxicity: Limited data exist for this compound, but methylnaphthalenes (e.g., 1-methylnaphthalene) are known to cause respiratory and hepatic effects in animal studies .

- Environmental Fate : Ether-containing naphthalenes are generally less volatile than their hydrocarbon counterparts but may persist in soils due to moderate hydrophobicity (logP ~2.8 predicted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.